molecular formula C10H11N3S B13248723 N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13248723
M. Wt: 205.28 g/mol
InChI Key: NDJODUZCUJNRPZ-UHFFFAOYSA-N
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Description

N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential pharmacological activities and its role as a bioisostere of purine. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the construction of the thiazolo[5,4-b]pyridine scaffold. One common method starts with pyridine derivatives, which undergo annulation with thiazole heterocycles. This process often requires specific catalysts and reaction conditions to ensure the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives, depending on the substituents introduced .

Scientific Research Applications

N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and antitumor activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine can be compared with other similar compounds, such as:

List of Similar Compounds

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

N-cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C10H11N3S/c1-3-7(4-1)12-10-13-8-5-2-6-11-9(8)14-10/h2,5-7H,1,3-4H2,(H,12,13)

InChI Key

NDJODUZCUJNRPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=NC3=C(S2)N=CC=C3

Origin of Product

United States

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